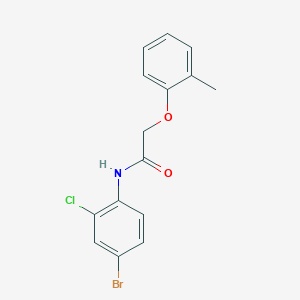![molecular formula C21H24ClN3O3 B244049 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In
作用機序
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a selective inhibitor of BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the activation of B cells. This leads to a decrease in the production of inflammatory cytokines and the proliferation of B cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide have been extensively studied. In preclinical studies, it has been shown to be effective in inhibiting the growth of B cell malignancies and reducing inflammation in autoimmune disorders. In addition, it has also been shown to have a favorable pharmacokinetic profile and low toxicity.
実験室実験の利点と制限
One of the major advantages of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders. However, one of the limitations of this compound is that it may not be effective in all patients, as some B cell malignancies may be resistant to BTK inhibition.
将来の方向性
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of research is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another area of research is the identification of biomarkers that can predict the response to BTK inhibitors. In addition, there is also a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
合成法
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-(4-acetylpiperazin-1-yl)aniline, which is reacted with 3-methylphenol and ethyl chloroacetate to form the intermediate product. The intermediate product is then reacted with sodium hydroxide to form the final product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, BTK inhibitors have also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
特性
分子式 |
C21H24ClN3O3 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-4-3-5-18(12-15)28-14-21(27)23-17-6-7-20(19(22)13-17)25-10-8-24(9-11-25)16(2)26/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,27) |
InChIキー |
XPTIDWACKCBWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)
![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
